molecular formula C27H34N2O4 B15029241 ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B15029241
M. Wt: 450.6 g/mol
InChI Key: YEPHLCZVBLQZGX-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, functionalization of the aromatic ring, and introduction of the piperidine moiety. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Functionalization: The aromatic ring can be functionalized using electrophilic substitution reactions to introduce the necessary substituents.

    Introduction of Piperidine Moiety: This step may involve nucleophilic substitution reactions to attach the piperidine ring to the indole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its interactions with biological macromolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the ester group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C27H34N2O4/c1-4-32-27(31)26-20(3)29(21-10-8-19(2)9-11-21)25-13-12-23(16-24(25)26)33-18-22(30)17-28-14-6-5-7-15-28/h8-13,16,22,30H,4-7,14-15,17-18H2,1-3H3

InChI Key

YEPHLCZVBLQZGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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